molecular formula C19H17ClN4O3S B2483758 4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-41-1

4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B2483758
CAS No.: 941240-41-1
M. Wt: 416.88
InChI Key: WFWBCHROBVQXJQ-UHFFFAOYSA-N
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Description

4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various organo-amino compounds, such as in the creation of 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione. This process involves a mixture of related compounds in N,N-dimethylformamide, achieving a yield of around 65%. Structural studies using single crystal X-Ray diffraction have been conducted to determine its crystalline properties (Alami Anouar et al., 2019).

Application in Heteroaromatization

  • The compound has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Photophysical and Nonlinear Optical Properties

  • Research has been conducted on its derivatives to study their third-order nonlinear optical properties. These studies are significant for understanding the optical limiting behavior and the potential applications in photonic devices (Murthy et al., 2013).

Antimicrobial and Antifungal Activities

  • Some derivatives of this compound have been evaluated for antimicrobial and antifungal activities, showing moderate to significant activity against various bacterial and fungal strains (Kumar et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effect .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could pose various health hazards, such as skin or eye irritation, or respiratory irritation .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure for better efficacy or lower toxicity .

Properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylamino]-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-24(2)28(25,26)15-9-7-13(8-10-15)18-23-17(11-21)19(27-18)22-12-14-5-3-4-6-16(14)20/h3-10,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWBCHROBVQXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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